molecular formula C11H16N2 B13043830 4-(1-Aminoallyl)-N,N-dimethylaniline2hcl

4-(1-Aminoallyl)-N,N-dimethylaniline2hcl

Cat. No.: B13043830
M. Wt: 176.26 g/mol
InChI Key: IIEQWWNZKVGCBX-UHFFFAOYSA-N
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Description

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoallyl group attached to an aniline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an allylamine under specific conditions. One common method is the Heck coupling reaction, where an iodine-modified nucleoside reacts with allylamine in the presence of a palladium catalyst . This reaction results in the formation of the aminoallyl group on the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Heck coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aminoallyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets. The aminoallyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and detection purposes in biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which combines the properties of aniline and aminoallyl groups. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in various scientific fields.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(1-aminoprop-2-enyl)-N,N-dimethylaniline

InChI

InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3

InChI Key

IIEQWWNZKVGCBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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